molecular formula C11H12N2O2 B13152407 1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86215-45-4

1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane

Katalognummer: B13152407
CAS-Nummer: 86215-45-4
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: WYVXKKHXLDXLOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a nitrophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject for various scientific studies.

Vorbereitungsmethoden

The synthesis of 1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane typically involves the reaction of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the desired bicyclic structure . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications to reaction conditions and equipment.

Analyse Chemischer Reaktionen

1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets through its nitrophenyl and azabicyclic moieties. The compound can undergo reversible ring-opening reactions under UV light, transforming from a colorless closed-ring form to a colored open-ring form. This photochromic behavior is attributed to the formation of azomethine ylide intermediates .

Vergleich Mit ähnlichen Verbindungen

1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a nitrophenyl group with the azabicyclic structure, which imparts distinct chemical and physical properties not found in other related compounds.

Eigenschaften

CAS-Nummer

86215-45-4

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H12N2O2/c14-13(15)10-3-1-8(2-4-10)11-5-9(11)6-12-7-11/h1-4,9,12H,5-7H2

InChI-Schlüssel

WYVXKKHXLDXLOM-UHFFFAOYSA-N

Kanonische SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.